BenchChemオンラインストアへようこそ!

N-benzyl-N'-cyclohexyl-N-ethylthiourea

Enzyme Kinetics Inhibition Mechanism Drug Discovery

N-benzyl-N'-cyclohexyl-N-ethylthiourea (CAS 194874-13-0), also referred to as 1-benzyl-3-cyclohexyl-1-ethylthiourea, is a trisubstituted thiourea compound identified as a potent, uncompetitive, and reversible inhibitor of bacterial β-glucuronidase (GUS). Unlike broad-spectrum or irreversible enzyme inhibitors, this compound exhibits exceptional selectivity for bacterial GUS over its mammalian orthologs, a feature that directly enables targeted modulation of the gut microbiome without disrupting host enzyme function.

Molecular Formula C16H24N2S
Molecular Weight 276.4 g/mol
CAS No. 194874-13-0
Cat. No. B11958592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N'-cyclohexyl-N-ethylthiourea
CAS194874-13-0
Molecular FormulaC16H24N2S
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=S)NC2CCCCC2
InChIInChI=1S/C16H24N2S/c1-2-18(13-14-9-5-3-6-10-14)16(19)17-15-11-7-4-8-12-15/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,17,19)
InChIKeyJWUCNDSORVNKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-N'-cyclohexyl-N-ethylthiourea (CAS 194874-13-0: A Potent, Selective β-Glucuronidase Inhibitor for Microbiome-Targeted Research


N-benzyl-N'-cyclohexyl-N-ethylthiourea (CAS 194874-13-0), also referred to as 1-benzyl-3-cyclohexyl-1-ethylthiourea, is a trisubstituted thiourea compound identified as a potent, uncompetitive, and reversible inhibitor of bacterial β-glucuronidase (GUS) [1]. Unlike broad-spectrum or irreversible enzyme inhibitors, this compound exhibits exceptional selectivity for bacterial GUS over its mammalian orthologs, a feature that directly enables targeted modulation of the gut microbiome without disrupting host enzyme function . It is commercially available as a high-purity research tool (≥99% HPLC, solid) and is extensively cited in the study of drug-induced gastrointestinal toxicity, particularly that arising from the chemotherapeutic irinotecan (CPT-11) [1].

Why Generic β-Glucuronidase Inhibitors Cannot Substitute for N-benzyl-N'-cyclohexyl-N-ethylthiourea (CAS 194874-13-0) in Critical Assays


Generic substitution with other bacterial β-glucuronidase inhibitors or pan-assay interference compounds (PAINS) like D-saccharic acid 1,4-lactone (IC50 ~ 40-50 µM) introduces significant risks of off-target effects, low potency, and ambiguous biological readouts [1]. The unique uncompetitive inhibition mechanism of N-benzyl-N'-cyclohexyl-N-ethylthiourea (Ki = 164 nM), coupled with its sub-micromolar potency (IC50 = 283 nM), is critical for studying enzyme kinetics within the complex gut milieu where high local concentrations of substrate are present [2]. Its inability to be simply exchanged is further underscored by its demonstrated oral bioavailability, high selectivity over mammalian GUS enzymes (which avoids confounding toxicity signals), and its validated in vivo efficacy in protecting against CPT-11-induced diarrhea, a model that has become a gold-standard for microbiome-drug interaction studies .

Quantitative Differentiation of N-benzyl-N'-cyclohexyl-N-ethylthiourea (CAS 194874-13-0) Against Closest Comparators


Uncompetitive Inhibition Mechanism Provides Potency Advantage Over Competitive Inhibitors

N-benzyl-N'-cyclohexyl-N-ethylthiourea is confirmed as a potent, uncompetitive inhibitor of E. coli β-glucuronidase with a Ki of 164 nM, compared to the widely used competitive inhibitor D-saccharic acid 1,4-lactone which exhibits an IC50 of ~45 µM [1]. The uncompetitive mode, where the inhibitor binds only to the enzyme-substrate complex, results in a 274-fold lower Ki and ensures heightened efficacy under high substrate conditions typical of the intestinal lumen, a critical advantage not offered by competitive inhibitors [2].

Enzyme Kinetics Inhibition Mechanism Drug Discovery

Substantial Selectivity Over Mammalian β-Glucuronidase Isoforms

This compound exhibits excellent selectivity for bacterial β-glucuronidase over mammalian orthologs. In direct assays, it showed negligible inhibition of mammalian β-glucuronidase, a critical property that is not shared by many earlier thiourea-based inhibitors or non-specific glycosidase inhibitors . In contrast, broad-spectrum inhibitors like D-glucaro-δ-lactam can inhibit both bacterial and mammalian enzymes, potentially disrupting host lysosomal function and confounding safety assessments [1].

Selectivity Host-Microbiome Safety Pharmacology

Cellular Potency (EC50 = 17.7 nM) in Living Bacterial Cells Surpasses In Vitro Enzyme IC50

While many enzyme inhibitors lose potency in a cellular context due to permeability issues, N-benzyl-N'-cyclohexyl-N-ethylthiourea demonstrates enhanced cellular inhibition with an EC50 of 17.7 nM in β-glucuronidase-expressing HB101 E. coli cells . This EC50 is 16-fold lower than the biochemical IC50 (283 nM), indicating excellent cell permeability and target engagement in a living bacterial system. This contrasts with other thiourea derivatives, such as unsymmetrical heterocyclic thioureas, where cellular potency often lags behind enzyme inhibition due to poor membrane penetration [1].

Cellular Efficacy HB101 Cells Target Engagement

Demonstrated Oral Bioavailability and In Vivo Protective Efficacy in a Clinically-Validated Model

The compound is orally bioavailable and protects against CPT-11-induced toxicity in mice when administered at a low dose of 10 µg (p.o., b.i.d.) . This in vivo efficacy is absent in general thiourea derivatives that are not optimized for gut-targeted pharmacokinetics. The widely used alternative, D-saccharic acid 1,4-lactone, requires high doses (≥100 mg/kg) and shows inconsistent results in similar models due to poor pharmacokinetic properties [1].

In Vivo Pharmacology Oral Bioavailability Chemoprotection

Negligible Cytotoxicity Profile at Functional Concentrations

The compound displays negligible cytotoxicity toward both bacterial and mammalian epithelial cells, with an IC50 for cytotoxicity >>100 µM in HCT116, Caco-2, and CMT93 colon cancer cell lines . This is in stark contrast to other thiourea-based probes, such as those in the N-benzyl-N'-arylthiourea series developed for CMV, which often exhibit significant cytotoxicity in the low micromolar range (CC50 < 10 µM) [1]. The >350-fold safety window between the cellular EC50 (17.7 nM) and the onset of cytotoxicity is a critical differentiator for a chemical probe used in long-term cellular or in vivo assays.

Safety Pharmacology Cytotoxicity Chemical Probe

Optimal Procurement-Driven Application Scenarios for N-benzyl-N'-cyclohexyl-N-ethylthiourea (CAS 194874-13-0)


In Vivo Amelioration of Irinotecan (CPT-11)-Induced Gastrointestinal Toxicity in Preclinical Models

Researchers investigating the dose-limiting diarrhea caused by the chemotherapeutic irinotecan require a selective bacterial β-glucuronidase inhibitor to prevent the reactivation of the toxic metabolite SN-38 in the gut. The compound's demonstrated efficacy in a validated mouse model (10 µg, p.o., b.i.d.) directly fulfills this need, offering a potent, non-antibiotic approach to separate the anti-tumor efficacy of CPT-11 from its gut toxicity [1].

Functional Microbiome Studies Requiring Host-Microbiome Enzyme Discrimination

For scientists studying the role of microbial GUS in xenobiotic metabolism, recirculation, or the activation of dietary glucuronides, this compound's selectivity over mammalian GUS is non-negotiable. Its use enables clean experimental designs where observed metabolic changes can be confidently attributed to bacterial enzyme activity, a capability not offered by non-selective inhibitors like D-glucaro-δ-lactam [2].

Development of Gut-Restricted Pharmacological Tools for Chemoprotection

Drug development programs targeting the microbiome often fail due to systemic exposure of inhibitors. This compound's oral bioavailability and low-dose efficacy make it an ideal chemical starting point or benchmark tool for programs developing non-systemic, gut-restricted small molecules. Its high purity (≥99%) and defined formulation parameters (DMSO solubility: 50 mg/mL) facilitate reproducible in vivo dosing .

Cellular Target Engagement Assays in Bacterial Monocultures and Mixed Communities

The compound's 16-fold increase in potency when moving from a biochemical to a cellular assay (EC50 = 17.7 nM) makes it a superior probe for studies in complex bacterial cultures. Unlike other thiourea analogs that suffer from limited permeability, this tool compound reliably reports on target engagement in living E. coli, enabling robust pharmacodynamic readouts in both monoculture and defined consortium experiments .

Quote Request

Request a Quote for N-benzyl-N'-cyclohexyl-N-ethylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.